molecular formula C7H8INO B13093797 (2-Amino-4-iodophenyl)methanol CAS No. 1260903-21-6

(2-Amino-4-iodophenyl)methanol

Cat. No.: B13093797
CAS No.: 1260903-21-6
M. Wt: 249.05 g/mol
InChI Key: WRPDTVXVPSNORZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Amino-4-iodophenyl)methanol is an organic compound with the molecular formula C7H8INO It is a derivative of phenol, where the phenyl ring is substituted with an amino group at the 2-position, an iodine atom at the 4-position, and a hydroxymethyl group at the benzylic position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4-iodophenyl)methanol typically involves the iodination of 2-aminophenylmethanol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in a solvent like acetic acid or ethanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4-iodophenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Amino-4-iodophenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Amino-4-iodophenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The amino group can form hydrogen bonds, while the hydroxymethyl group can increase solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Amino-4-iodophenyl)methanol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine can enhance interactions with biological targets and improve the compound’s overall efficacy in various applications .

Biological Activity

(2-Amino-4-iodophenyl)methanol, with the molecular formula C7H8INO, is an organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound is characterized by the following properties:

PropertyValue
CAS Number 1260903-21-6
Molecular Weight 249.05 g/mol
IUPAC Name This compound
InChI Key WRPDTVXVPSNORZ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1I)N)CO

The presence of an iodine atom enhances its reactivity compared to other halogenated phenols, which may influence its biological interactions and applications in medicinal chemistry.

Biological Activity Overview

Research on this compound indicates potential biological activities that are common among amino phenolic compounds. These activities include:

The biological activity of this compound is hypothesized to be mediated through various mechanisms:

  • Hydrogen Bonding: The amino group can form hydrogen bonds with biological macromolecules, enhancing binding affinity.
  • Halogen Bonding: The iodine atom may engage in halogen bonding, which is known to improve interactions with certain receptors or enzymes.
  • Solubility Enhancement: The hydroxymethyl group increases the solubility of the compound in biological media, potentially improving bioavailability.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related compounds provide insights into its potential applications:

  • A study on similar amino phenolic compounds demonstrated significant antioxidant activity in vitro, suggesting that this compound could exhibit similar effects.
  • Research focusing on iodine-substituted phenols has highlighted their enhanced reactivity and potential for drug development, particularly in targeting bacterial infections and cancer cells .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Direct Amination: Starting from 4-iodophenol, amination can be performed using ammonia or amines under suitable conditions.
  • Reduction Reactions: The corresponding nitro or halogenated precursors can be reduced to yield the desired product.
  • Catalytic Methods: Recent advances in catalytic synthesis using iridium catalysts have shown promise for producing derivatives of amino phenols efficiently.

Properties

CAS No.

1260903-21-6

Molecular Formula

C7H8INO

Molecular Weight

249.05 g/mol

IUPAC Name

(2-amino-4-iodophenyl)methanol

InChI

InChI=1S/C7H8INO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4,9H2

InChI Key

WRPDTVXVPSNORZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)N)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.